4-Hydroxy-8-nitroquinoline-3-carboxylic acid
Overview
Description
DNA2 inhibitor C5 is a potent, competitive, and specific inhibitor of DNA2 nuclease activity. DNA2 is a multifunctional enzyme involved in DNA replication and repair, particularly in the resection of DNA ends during homologous recombination repair of double-strand breaks. DNA2 inhibitor C5 has shown promise in sensitizing cancer cells to chemotherapeutic agents by inhibiting DNA2’s nuclease, DNA-dependent ATPase, helicase, and DNA binding activities .
Preparation Methods
The synthesis of DNA2 inhibitor C5 involves several steps, starting with the preparation of 4-hydroxy-8-nitroquinoline-3-carboxylic acid. This compound is then subjected to various reaction conditions to achieve the desired inhibitor.
Chemical Reactions Analysis
DNA2 inhibitor C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DNA2 inhibitor C5 has several scientific research applications, including:
Cancer Research: It is used to sensitize cancer cells to chemotherapeutic agents by inhibiting DNA2’s role in DNA repair, making cancer cells more susceptible to DNA damage.
Genomic Stability Studies: Researchers use DNA2 inhibitor C5 to study the role of DNA2 in maintaining genomic stability and its involvement in DNA replication and repair processes.
Drug Development: The compound serves as a lead compound for developing new cancer therapeutics that target DNA2 and other related pathways.
Mechanism of Action
DNA2 inhibitor C5 exerts its effects by binding to a DNA-binding motif shared by the nuclease and helicase activities of DNA2. This binding inhibits the resection of stalled replication forks and reduces recombination. The compound is particularly effective in cells defective in replication fork protection, such as those with BRCA2 and BOD1L deficiencies. DNA2 inhibitor C5 also sensitizes cells to camptothecin and synergizes with poly-ADP ribose polymerase inhibitors .
Comparison with Similar Compounds
DNA2 inhibitor C5 is unique in its ability to inhibit multiple activities of DNA2, including nuclease, DNA-dependent ATPase, helicase, and DNA binding. Similar compounds include:
DNA2 inhibitor C5 stands out due to its specific inhibition of DNA2 and its potential to enhance the efficacy of existing chemotherapeutic agents.
Properties
IUPAC Name |
8-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIZBCVEHSUUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189521 | |
Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-25-2 | |
Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638447 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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